REACTION_SMILES
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[C:3](=[O:4])([CH3:5])[O:6][CH2:7][CH2:8][CH2:9][CH2:10][n:11]1[cH:12][c:13]([CH:20]=[O:21])[c:14]2[cH:15][cH:16][cH:17][n:18][c:19]12.[CH3:23][OH:24].[Na+:2].[OH-:1].[OH2:22]>>[OH:6][CH2:7][CH2:8][CH2:9][CH2:10][n:11]1[cH:12][c:13]([CH:20]=[O:21])[c:14]2[cH:15][cH:16][cH:17][n:18][c:19]12
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Name
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CC(=O)OCCCCn1cc(C=O)c2cccnc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OCCCCn1cc(C=O)c2cccnc21
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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O=Cc1cn(CCCCO)c2ncccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |